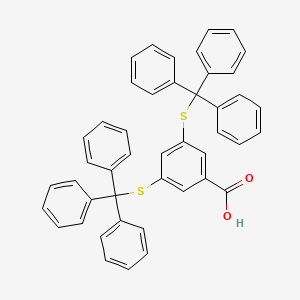

3,5-Bis(tritylthio)benzoic acid

Description

3,5-Bis(tritylthio)benzoic acid is a benzoic acid derivative substituted at the 3 and 5 positions with tritylthio (-S-C(C₆H₅)₃) groups. Its synthesis involves reacting 3,5-dimercaptobenzoic acid with triphenylmethyl chloride in DMF under inert conditions . Key challenges include oxidation of the thiol groups during synthesis, leading to sulfoxide byproducts and reduced yields . The bulky trityl groups confer steric hindrance, reducing solubility in polar solvents while enhancing stability. Applications include its use as a precursor in dynamic covalent macrocycles for drug and gene co-delivery systems .

Properties

Molecular Formula |

C45H34O2S2 |

|---|---|

Molecular Weight |

670.9 g/mol |

IUPAC Name |

3,5-bis(tritylsulfanyl)benzoic acid |

InChI |

InChI=1S/C45H34O2S2/c46-43(47)34-31-41(48-44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)49-45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H,(H,46,47) |

InChI Key |

ANQRDAWNYSZAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC(=CC(=C4)C(=O)O)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to 3,5-Bis(tritylthio)benzoic acid involves the nucleophilic substitution reaction of 3,5-dimercaptobenzoic acid with triphenylmethyl chloride (trityl chloride) in the presence of a base. This reaction results in the formation of the bis(tritylthio) protected product by replacing the thiol hydrogens with trityl groups.

- Starting materials:

- 3,5-Dimercaptobenzoic acid

- Triphenylmethyl chloride (trityl chloride)

- Base (commonly an organic base or inorganic base)

- Solvent: Anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

- Reaction conditions:

- Inert atmosphere (nitrogen or argon) to prevent oxidation of thiols

- Room temperature to mild heating (typically 25°C to 105°C depending on protocol)

- Reaction time varies from 30 minutes to 48 hours depending on temperature and solvent

Detailed Laboratory Procedure (Based on Recent Protocols)

A representative procedure is as follows:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve 3,5-dimercaptobenzoic acid (1.0 g, 5.37 mmol) and triphenylmethyl chloride (4.5 g, 16.2 mmol) in 15 mL of anhydrous DMF in a 50 mL three-neck round bottom flask | Use dry DMF, maintain inert atmosphere by vacuum and nitrogen backfill cycles |

| 2 | Stir vigorously at 25°C for 48 hours under nitrogen | Monitor reaction progress by thin-layer chromatography (TLC) (PE/Ethyl acetate 1:1, Rf ~0.5) |

| 3 | After completion, pour reaction mixture rapidly into 40 mL deionized water and stir | This induces precipitation of the product |

| 4 | Acidify to pH 3–4 by adding 10% HCl solution (2 mL) | White precipitate forms |

| 5 | Collect precipitate by vacuum filtration and wash with water | Dry to obtain white powder product |

| 6 | Yield typically around 90–92% | Confirm purity by NMR and other analytical methods |

This method emphasizes mild conditions and careful control of moisture and oxygen to prevent side reactions such as oxidation of thiols.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(tritylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The tritylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivatives.

Substitution: The tritylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, along with suitable catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 3,5-Bis(tritylthio)benzoic acid.

Scientific Research Applications

3,5-Bis(tritylthio)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(tritylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The tritylthio groups can engage in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility :

- Acidity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) significantly lower pKa values. For example, DNSA (pKa 2.2) is more acidic than 3,5-di-tert-butylsalicylic acid (pKa ~4.5) . The tritylthio groups in 3,5-bis(tritylthio)benzoic acid are less electron-withdrawing, resulting in a pKa closer to unsubstituted benzoic acid (~4.2).

Reactivity and Stability

- Oxidation Sensitivity :

- Steric Effects :

- Trityl and tert-butyl groups hinder nucleophilic attacks, making these compounds useful in controlled-release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.